Cas no 2176477-24-8 ((2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate)

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate structure
2176477-24-8 structure
Product Name:(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate
Numero CAS:2176477-24-8
MF:C49H51NO14
MW:877.927555322647
CID:5689524
Update Time:2024-02-02

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate
    • Inchi: 1S/C49H51NO14/c1-26-33(61-45(56)39-37(30-17-11-8-12-18-30)50-43(62-39)31-19-13-9-14-20-31)24-49(57)42(63-44(55)32-21-15-10-16-22-32)40-47(7,41(54)38(60-28(3)52)36(26)46(49,5)6)34(59-27(2)51)23-35-48(40,25-58-35)64-29(4)53/h8-22,33-35,37-40,42,57H,23-25H2,1-7H3/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1
    • Chiave InChI: QLDFXDYHJMUJCI-XOVTVWCYSA-N
    • Sorrisi: O1[C@@H](C(O[C@H]2C[C@]3(O)C(C)(C)C(=C2C)[C@@H](OC(C)=O)C(=O)[C@]2(C)[C@@H](OC(C)=O)C[C@]4([H])[C@](OC(C)=O)([C@@]2([H])[C@@H]3OC(=O)C2=CC=CC=C2)CO4)=O)[C@H](C2=CC=CC=C2)N=C1C1=CC=CC=C1

Proprietà sperimentali

  • Densità: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Punto di ebollizione: 888.6±65.0 °C(Predicted)
  • pka: 12.32±0.70(Predicted)

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (4S,5R)-4,5-dihydro-2,4-diphenyl-5-oxazolecarboxylate Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.